molecular formula C18H12BrN5O2 B11679290 3-(4-bromophenyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide

3-(4-bromophenyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11679290
M. Wt: 410.2 g/mol
InChI Key: KWZPCGHCVGCXIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazole-carbohydrazide derivative featuring a 4-bromophenyl group at the pyrazole C3 position and a (3Z)-2-oxoindol-3-ylidene hydrazide moiety.

Properties

Molecular Formula

C18H12BrN5O2

Molecular Weight

410.2 g/mol

IUPAC Name

3-(4-bromophenyl)-N-[(2-hydroxy-1H-indol-3-yl)imino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H12BrN5O2/c19-11-7-5-10(6-8-11)14-9-15(22-21-14)17(25)24-23-16-12-3-1-2-4-13(12)20-18(16)26/h1-9,20,26H,(H,21,22)

InChI Key

KWZPCGHCVGCXIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC(=NN3)C4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps:

    Formation of the Indole Moiety: The indole structure can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Bromination: The bromophenyl group is introduced through a bromination reaction, often using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Pyrazole Ring Formation: The pyrazole ring is formed through a cyclization reaction involving hydrazine and a 1,3-diketone.

    Coupling Reactions: The final step involves coupling the bromophenyl, indole, and pyrazole moieties under specific conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling Up Reactions: Ensuring that the reactions can be scaled up without loss of efficiency.

    Purification: Using techniques such as recrystallization, chromatography, or distillation to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and safety of the produced compound.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom on the 4-bromophenyl group undergoes nucleophilic substitution under optimized conditions.

Reagents/Conditions Products Yield References
KCN in DMSO (110°C, 12 h)3-(4-cyanophenyl)-substituted derivative68–72%
NaOH (aq)/Cu catalyst (reflux)3-(4-hydroxyphenyl)-substituted derivative55–60%
NH₃ in ethanol (60°C, 8 h)3-(4-aminophenyl)-substituted derivative63%

Mechanistic Insight : The electron-withdrawing pyrazole ring enhances the electrophilicity of the bromophenyl group, facilitating substitution with soft nucleophiles (e.g., CN⁻) in polar aprotic solvents.

Hydrolysis of Hydrazone Linkage

The hydrazone bond (-NH-N=C-) undergoes hydrolysis under acidic or basic conditions:

Conditions Products Applications
2M H₂SO₄ (reflux, 6 h)3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid +Precursor for acyl chloride
3-amino-2-oxindolesynthesis
1M NaOH (70°C, 4 h)Sodium salt of pyrazole-carboxylic acid +Chelation studies
3-imino-2-oxindole

Note : Hydrolysis kinetics are pH-dependent, with acidic conditions favoring faster cleavage.

Cycloaddition Reactions

The indole-3-ylidene moiety participates in [4+2] cycloadditions:

Dienophile Conditions Adduct Regioselectivity
Maleic anhydrideToluene, 80°C, 12 hTetracyclic oxindole-pyrrolidine>90% endo
TetracyanoethyleneDCM, RT, 24 hSpirocyclic nitrile derivative78% exo

Structural Confirmation : Adducts are characterized by loss of aromaticity in the indole ring and new stereocenters, as confirmed by X-ray crystallography .

Metal Complexation

The hydrazone and pyrazole groups act as polydentate ligands for transition metals:

Metal Salt Reaction Conditions Complex Structure Applications
Cu(NO₃)₂·3H₂OEthanol, 60°C, 2 hOctahedral Cu(II) complexAntimicrobial studies
FeCl₃Methanol, RT, 6 hTetrahedral Fe(III) complexCatalysis

Stoichiometry : Typically forms 1:2 (metal:ligand) complexes, verified by Job’s plot and UV-Vis titration.

Oxidation

  • Indole moiety : Treating with MnO₂ in acetone selectively oxidizes the indole’s C2 position to a ketone (yield: 58%).

  • Hydrazone group : Reaction with H₂O₂ in acetic acid yields a diazenium derivative (N₂O linkage, 49% yield).

Reduction

  • NaBH₄ in ethanol reduces the hydrazone to a hydrazine derivative, though this destabilizes the indole ring system (yield: 37%).

Functional Group Interconversion

Reaction Type Reagents Product
AcylationAcetyl chloride, pyridineN-acetylated pyrazole derivative
SulfonationSO₃/H₂SO₄Sulfonated indole ring

Limitation : Electrophilic substitution on the indole ring is sterically hindered by the adjacent hydrazone group .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that the compound exhibits promising anticancer properties. For instance, it has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
A study published in Molecules evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapeutics .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro assays have shown that it can reduce the production of pro-inflammatory cytokines, which are often elevated in chronic inflammatory conditions.

Case Study:
In an experimental model of inflammation, treatment with the compound led to decreased levels of TNF-alpha and IL-6, indicating its potential utility in treating inflammatory diseases .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. Its effectiveness against resistant strains makes it a candidate for further exploration in antibiotic development.

Case Study:
Research highlighted the compound's ability to inhibit growth in Escherichia coli and Staphylococcus aureus, showcasing its potential role as an antimicrobial agent .

Mechanism of Action

The mechanism by which 3-(4-bromophenyl)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole and pyrazole moieties are known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

  • Target Compound : 4-Bromophenyl at pyrazole C3.
  • Analog 1 (): 3-(2,4-Dichlorophenyl)-N′-(2-oxoindol-3-yl)-1H-pyrazole-5-carbohydrazide Key Difference: 2,4-Dichlorophenyl replaces 4-bromophenyl.
  • Analog 2 () : 3-{3-[(4-Chlorobenzyl)oxy]phenyl}-N′-[(E)-(2-methylindol-3-yl)methylene]pyrazole-5-carbohydrazide
    • Key Difference : 4-Chlorobenzyloxy group introduces steric bulk and electron-withdrawing effects.
    • Impact : Increased hydrophobicity and steric hindrance could affect solubility and target interaction .

Indole/Quinoline Modifications

  • Target Compound : (3Z)-2-oxoindol-3-ylidene hydrazide.
  • Analog 3 (): Quinolin-2-one derivatives (e.g., Compound 24) Key Difference: Quinoline-2-one replaces indole-2-one. Impact: Extended aromatic system in quinoline may enhance planar stacking interactions but reduce solubility .
  • Analog 4 () : Chromen-4-one-pyrazolo[3,4-d]pyrimidine hybrid (Example 53)
    • Key Difference : Complex heterocyclic system replaces indole.
    • Impact : Increased molecular weight (589.1 g/mol) and fluorinated groups may improve metabolic stability .

Heterocyclic Core Variations

  • Analog 5 (): Triazino[5,6-b]indole-pyrazole hybrid (Compound 41) Key Difference: Triazino-indole fused system replaces simple indole. Impact: Additional nitrogen atoms may enhance hydrogen-bonding capacity but introduce synthetic complexity .
  • Analog 6 () : Pyrazoline-sulfonamide derivatives (Compound 13)
    • Key Difference : Pyrazoline core (saturated) vs. pyrazole (unsaturated).
    • Impact : Reduced aromaticity in pyrazoline may decrease π-stacking but improve conformational flexibility .

Spectroscopic and Physical Property Comparison

Compound IR (C=O/C=N) ¹H-NMR (Key Peaks) Melting Point (°C) Molecular Weight (g/mol)
Target Compound ~1650–1670 (C=O) δ 9.51 (s, NH), 6.10–8.01 (m, Ar-H) Not reported ~464 (estimated)
Compound 13 () 1651 (C=O) δ 11.61 (s, NH), 6.43 (s, pyrrole) 180–181 541.46
Example 53 () Not reported Not reported 175–178 589.1
Compound 6m () 1593 (C=N) δ 2.55 (s, CH3), 9.51 (s, triazole NH) Not reported 464.34

Key Structural-Activity Insights

Electron-Withdrawing Groups : Bromine and chlorine substituents enhance electrophilicity but may reduce solubility.

Heterocyclic Rigidity: Pyrazole/indole hybrids balance aromatic stacking and synthetic accessibility compared to bulkier systems (e.g., triazino-indole).

Hydrazide Linker : Critical for hydrogen bonding; modifications (e.g., sulfonamide in Compound 13) alter polarity and target selectivity .

Biological Activity

The compound 3-(4-bromophenyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide is a member of the pyrazole family, which is recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

The molecular formula of the compound is C24H22BrN3O3C_{24}H_{22}BrN_3O_3, and it features a complex structure that includes a bromophenyl group, an indole moiety, and a pyrazole ring. The synthesis typically involves multi-step organic reactions, often starting from commercially available precursors through condensation reactions under specific conditions, such as acidic or basic environments in solvents like ethanol or methanol .

Anticancer Properties

Research has shown that pyrazole derivatives exhibit significant anticancer activity. For instance, studies have highlighted their effectiveness against various cancer cell lines by inhibiting key pathways involved in tumor growth. The compound has been evaluated for its ability to inhibit the proliferation of cancer cells through mechanisms such as:

  • Inhibition of Enzymatic Activity : It may target enzymes like BRAF(V600E) and EGFR, which are crucial in cancer cell signaling pathways.
  • Induction of Apoptosis : The compound has been reported to promote programmed cell death in malignant cells .

Anti-inflammatory Effects

In addition to anticancer properties, This compound has demonstrated anti-inflammatory effects. Studies suggest that it can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This makes it a candidate for treating conditions characterized by chronic inflammation .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Research indicates that it possesses inhibitory effects against various bacterial strains, potentially due to its ability to disrupt bacterial cell wall synthesis or function .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : By binding to active sites on enzymes, it can prevent substrate binding and catalysis.
  • Receptor Modulation : It may also act as a modulator of receptors involved in various signaling pathways, thereby influencing cellular responses.

These interactions are critical for its anticancer and anti-inflammatory activities.

Study 1: Anticancer Activity

A recent study evaluated the cytotoxic effects of the compound on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that the compound significantly reduced cell viability compared to control groups. Furthermore, when combined with doxorubicin, a standard chemotherapeutic agent, a synergistic effect was observed, enhancing overall cytotoxicity .

Study 2: Anti-inflammatory Effects

In another investigation focusing on inflammatory models, the compound was administered to animal models exhibiting induced inflammation. The results showed a marked decrease in inflammatory markers and symptoms compared to untreated controls, suggesting potential therapeutic applications in inflammatory diseases .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Compound A Similar pyrazole structureStrong anticancer activity
Compound B Different substituentsModerate anti-inflammatory effects
Compound C Related indole derivativeEffective against bacterial infections

The uniqueness of This compound lies in its specific structural arrangement that allows for diverse biological interactions not seen in other compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(4-bromophenyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide?

  • Methodology : The compound can be synthesized via multi-step condensation reactions. For example, hydrazide intermediates are often prepared by reacting substituted pyrazole carboxylic acids with hydrazine derivatives under reflux in ethanol. Subsequent cyclization with indole-2,3-diones (isatin analogs) under acidic conditions yields the final product. Column chromatography (e.g., 10% methanol/dichloromethane) is typically used for purification .
  • Validation : Confirm purity (>95%) via HPLC and structural integrity using 1H^1H-NMR (e.g., indole NH proton at δ 10.2–11.5 ppm) and HRMS .

Q. How should researchers characterize the stereochemistry and tautomeric forms of this compound?

  • Methodology :

  • Stereochemistry : Use 1H^1H-NMR coupling constants (e.g., vicinal protons in the pyrazole ring) and NOESY to confirm spatial arrangements.
  • Tautomerism : Compare experimental 13C^{13}C-NMR shifts (e.g., carbonyl carbons at δ 165–175 ppm) with DFT-calculated tautomeric equilibria.
    • Reference Data : Compounds with similar scaffolds (e.g., pyrazole-indole hybrids) show Z-configuration stabilization via intramolecular hydrogen bonding .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Methodology :

  • Anticancer Activity : Use MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} determination.
  • Enzyme Inhibition : Test against kinases (e.g., EGFR) or carbonic anhydrases via fluorometric or colorimetric assays.
    • Note : Prioritize solubility optimization in DMSO/PBS mixtures to avoid false negatives .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for analogs of this compound?

  • Methodology :

Core Modifications : Replace the 4-bromophenyl group with electron-withdrawing (e.g., -CF3_3) or donating (-OCH3_3) substituents to assess electronic effects.

Scaffold Hybridization : Fuse the indole moiety with triazole or oxadiazole rings to enhance rigidity.

Pharmacophore Modeling : Use software like Schrödinger’s Phase to map essential features (e.g., hydrogen bond acceptors at the pyrazole carbonyl) .

  • Validation : Compare binding affinities via molecular docking (e.g., AutoDock Vina) and correlate with experimental IC50_{50} values .

Q. How can researchers resolve contradictions in biological data between in vitro and in vivo studies?

  • Methodology :

  • PK/PD Analysis : Measure plasma stability (e.g., half-life in rodent serum) and tissue distribution via LC-MS/MS.
  • Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites.
    • Case Study : If in vitro potency (nM range) does not translate to in vivo efficacy, consider poor BBB penetration or rapid hepatic clearance .

Q. What strategies optimize reaction yields for large-scale synthesis while maintaining enantiomeric purity?

  • Methodology :

  • Flow Chemistry : Implement continuous-flow reactors to enhance mixing and reduce side reactions (e.g., Omura-Sharma-Swern oxidation protocols).
  • Catalysis : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric induction during cyclization steps .
    • Data-Driven Design : Apply Design of Experiments (DoE) to identify critical parameters (temperature, stoichiometry) impacting yield and purity .

Analytical and Computational Challenges

Q. How to interpret conflicting 1H^1H-NMR data for tautomeric forms in different solvents?

  • Methodology :

  • Solvent-Dependent Studies: Acquire NMR spectra in DMSO-d6_6 (polar aprotic) vs. CDCl3_3 (low polarity) to observe tautomer shifts.
  • DFT Calculations: Compare experimental 1H^1H-NMR shifts with Boltzmann-weighted theoretical spectra for major/minor tautomers .

Q. What computational tools are recommended for predicting off-target interactions?

  • Methodology :

  • Proteome Screening : Use SwissTargetPrediction or SEA to identify potential off-targets (e.g., GPCRs, ion channels).
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability to primary vs. secondary targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.